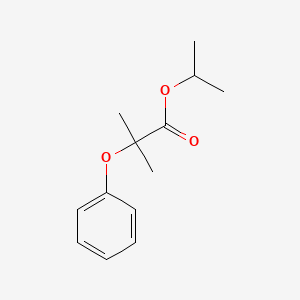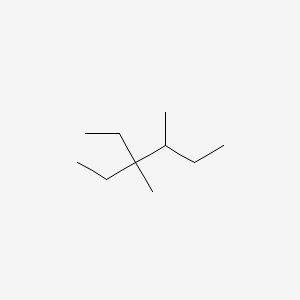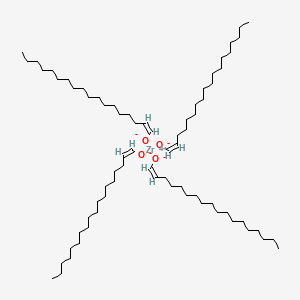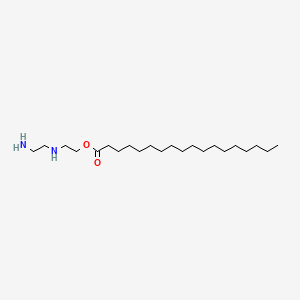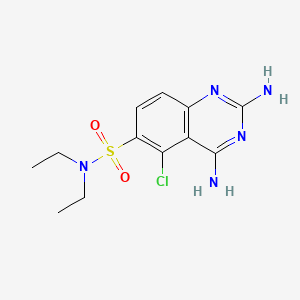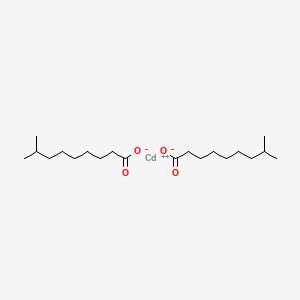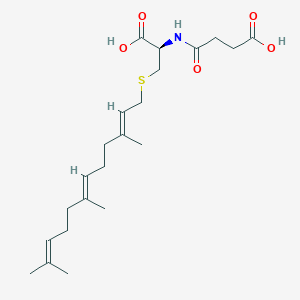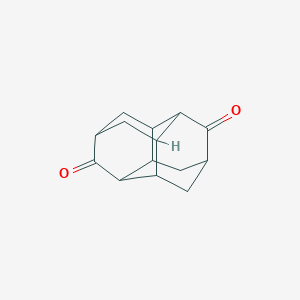
1,3-Thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Thiazepine is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. It is a member of the thiazepine family, which includes various derivatives with significant biological and pharmacological activities . The structure of this compound consists of a seven-membered ring with one nitrogen and one sulfur atom, making it a versatile scaffold in medicinal chemistry .
Vorbereitungsmethoden
1,3-Thiazepine can be synthesized through several synthetic routes. One common method involves the cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach is the reaction of Schiff bases with thioglycolic acid, leading to the formation of the thiazepine ring . Industrial production methods often utilize multicomponent reactions, which allow for the efficient synthesis of this compound derivatives in a single step .
Analyse Chemischer Reaktionen
1,3-Thiazepine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in drug development.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Thiazepine and its derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Thiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as nitric oxide synthase inhibitors, modulating the production of nitric oxide in biological systems . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazepine can be compared with other seven-membered heterocycles, such as:
1,4-Thiazepine: Contains the nitrogen and sulfur atoms at different positions in the ring, leading to distinct chemical and biological properties.
Benzothiazepine: Features a benzene ring fused to the thiazepine ring, enhancing its stability and biological activity.
Oxazepine: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with diverse biological activities .
Eigenschaften
CAS-Nummer |
291-91-8 |
|---|---|
Molekularformel |
C5H5NS |
Molekulargewicht |
111.17 g/mol |
IUPAC-Name |
1,3-thiazepine |
InChI |
InChI=1S/C5H5NS/c1-2-4-7-5-6-3-1/h1-5H |
InChI-Schlüssel |
SIMIXFVGSWZJJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


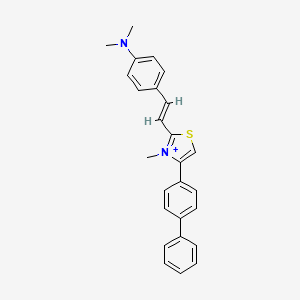
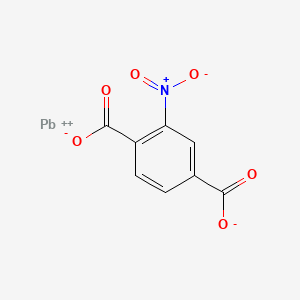

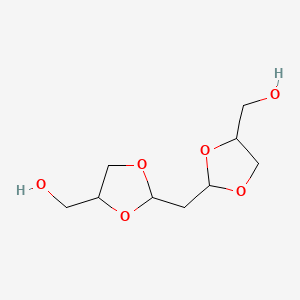
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
